molecular formula C9H13N3O2 B1483847 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid CAS No. 2098088-18-5

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483847
CAS No.: 2098088-18-5
M. Wt: 195.22 g/mol
InChI Key: FKPWONAKEIYJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid (CAS 2098088-18-5) is a high-purity chemical compound with a molecular formula of C 9 H 13 N 3 O 2 and a molecular weight of 195.22 g/mol . This molecule features a pyrazole ring—a privileged scaffold in medicinal chemistry—substituted with an amino group, a cyclobutyl group, and an acetic acid side chain. This unique structure makes it a versatile and valuable building block for synthetic organic and medicinal chemists. The compound's primary research application is as a key synthetic intermediate in the design and synthesis of novel molecules for drug discovery. Pyrazole derivatives are extensively investigated for their wide range of biological activities, including potential as anticancer agents . The presence of both hydrogen bond donor (amino) and acceptor (carboxylic acid) functional groups on a single, rigid heterocyclic core allows researchers to easily incorporate this fragment into larger, more complex structures. This enables the exploration of structure-activity relationships (SAR) and the development of compounds that can interact with specific biological targets. For instance, research into related structures highlights the significance of pyrazole-containing compounds in the development of inhibitors for enzymes like arginase, which is a metabolic checkpoint in the tumor microenvironment and a target in immuno-oncology . The cyclobutyl moiety can impart favorable pharmacokinetic properties by influencing the molecule's lipophilicity and conformational profile. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-amino-3-cyclobutylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-8-4-7(6-2-1-3-6)11-12(8)5-9(13)14/h4,6H,1-3,5,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPWONAKEIYJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The chemical formula for this compound is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of 197.23 g/mol. The compound belongs to the pyrazole family, which is known for diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, a related pyrazole derivative demonstrated inhibition of cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0Apoptosis induction
Compound BHeLa (Cervical Cancer)3.5Cell cycle arrest (G2/M phase)
2-(5-amino...)A549 (Lung Cancer)4.8Inhibition of proliferation

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented in several studies. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.

Case Study:
A study evaluated the anti-inflammatory activity of several pyrazole derivatives, including this compound, using an in vivo model of inflammation induced by carrageenan. The results showed a significant reduction in paw edema compared to the control group.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Kinases : Similar compounds have shown selective inhibition of various kinases involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the pyrazole ring and modifications to the acetic acid moiety. Key examples include:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight (g/mol) Notable Features
2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid Cyclobutyl (3-position) C₉H₁₃N₃O₂ 195.22 Steric hindrance from cyclobutyl; moderate polarity
5-Amino-1H-pyrazole-3-acetic acid None C₅H₇N₃O₂ 141.13 Compact structure; higher aqueous solubility due to reduced steric bulk
[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride Trifluoromethyl (3-position) C₇H₈F₃N₃O₂·HCl 263.62 (free acid) Enhanced electronegativity from CF₃; improved stability as hydrochloride salt
[4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid (12a) Phenyl (5-position), phenoxy C₁₈H₁₇BrN₂O₃* 409.25 Brominated aromatic system; potential π-π stacking interactions

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid generally follows these key steps:

Preparation of the Pyrazole Core with Cyclobutyl Substitution

A common approach involves starting from cyclobutyl-substituted hydrazines or cyclobutyl ketones reacting with appropriate 1,3-dicarbonyl compounds or equivalents to form the pyrazole ring.

  • For example, the reaction of cyclobutyl hydrazine with ethyl acetoacetate or similar β-ketoesters under acidic or basic conditions can yield 3-cyclobutyl-1H-pyrazole derivatives.
  • The cyclobutyl group is introduced via cyclobutyl-substituted hydrazines or through alkylation of pyrazole intermediates.

Amination at the 5-Position of Pyrazole

Selective amination at the 5-position can be achieved by:

  • Nitration followed by reduction: Introduction of a nitro group at the 5-position, followed by catalytic hydrogenation or chemical reduction to the amino group.
  • Direct amination using amination reagents or via substitution reactions on halogenated pyrazole intermediates.

Attachment of the Acetic Acid Moiety at N1

The acetic acid group is typically introduced via alkylation of the pyrazole nitrogen with a suitable haloacetic acid derivative or by coupling reactions:

  • Alkylation: Reaction of the pyrazole with haloacetic acid esters or halides under basic conditions to form the N1-substituted acetic acid derivative.
  • Coupling reactions: Using activated carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of coupling agents (e.g., HATU, COMU) to attach the acetic acid side chain.

Representative Detailed Procedure (Based on Related Pyrazole Derivatives)

A detailed synthetic procedure adapted from related pyrazole derivatives preparation is as follows:

Step Reagents & Conditions Description Yield & Notes
1 Cyclobutyl hydrazine + β-ketoester, reflux in ethanol Formation of 3-cyclobutyl-1H-pyrazole core Typically 70-85% yield
2 Nitration agent (e.g., HNO3/H2SO4), low temperature Introduction of nitro group at 5-position Controlled to avoid over-nitration
3 Catalytic hydrogenation (Pd/C, H2) or SnCl2 reduction Reduction of nitro to amino group High yield, >90%
4 Alkylation with bromoacetic acid or ester, base (e.g., K2CO3) in DMF N1-alkylation to introduce acetic acid moiety Moderate to good yield (60-80%)
5 Hydrolysis of ester (if ester used) under acidic/basic conditions Conversion to free acid Quantitative

Analytical Data and Purification

  • The crude products are typically purified by column chromatography using silica gel with solvent systems such as hexane/ethyl acetate mixtures.
  • Drying agents like anhydrous sodium sulfate are used to remove moisture from organic extracts.
  • Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Summary Table of Preparation Steps

Step Number Reaction Type Key Reagents Conditions Yield (%) Product Description
1 Pyrazole ring formation Cyclobutyl hydrazine, β-ketoester Reflux EtOH 70-85 3-cyclobutyl-1H-pyrazole
2 Electrophilic substitution (nitration) HNO3/H2SO4 0-5 °C Variable 5-nitro-3-cyclobutyl-pyrazole
3 Reduction Pd/C, H2 or SnCl2 RT, several hours >90 5-amino-3-cyclobutyl-pyrazole
4 N-alkylation Bromoacetic acid/ester, base DMF, RT or reflux 60-80 N1-(acetic acid/ester)-substituted pyrazole
5 Hydrolysis Acid/base hydrolysis RT or reflux Quantitative This compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.